Etoposide 3',4'-Quinone

Catalog No.
S1486890
CAS No.
105016-65-7
M.F
C28H28O13
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoposide 3',4'-Quinone

CAS Number

105016-65-7

Product Name

Etoposide 3',4'-Quinone

IUPAC Name

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1

InChI Key

SBLYXIKLMHGUJZ-FMEAWWTOSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Synonyms

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone;

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Description

Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

Potential Anticancer Agent:

This complex molecule, with its lengthy name, is known by researchers as podophyllotoxin (). Podophyllotoxin has been investigated for its potential to inhibit the growth and division of cancer cells. It works by disrupting the process of mitosis, which is essential for cell division. Studies have shown that podophyllotoxin can be effective against various types of cancer, including leukemia, lymphoma, and certain solid tumors (). However, due to its severe side effects, podophyllotoxin is not widely used as a standalone treatment. Instead, it serves as a starting point for developing semi-synthetic derivatives with improved therapeutic profiles.

Mechanism of Action Studies:

Podophyllotoxin's mechanism of action has been extensively studied to understand its potential for cancer treatment and to develop safer and more effective derivatives. Researchers have focused on how the molecule binds to and inhibits tubulin, a protein essential for forming the mitotic spindle during cell division (). By understanding the precise interaction between podophyllotoxin and tubulin, scientists can design drugs that target this interaction with greater specificity and fewer side effects.

Drug Development Efforts:

Podophyllotoxin has led to the development of several clinically used anticancer drugs, including etoposide and teniposide (). These semi-synthetic derivatives are less toxic than the parent compound while retaining their antitumor activity. They are used to treat various cancers, including lymphomas, leukemias, and small cell lung cancer.

Future Research Directions:

Research on podophyllotoxin and its derivatives continues to explore their potential for cancer treatment. This includes:

  • Developing even more potent and less toxic analogs with improved therapeutic profiles.
  • Investigating the possibility of combining podophyllotoxin derivatives with other therapies to enhance their efficacy.
  • Understanding the mechanisms of resistance that cancer cells develop against podophyllotoxin-based drugs and finding ways to overcome this resistance.

Etoposide 3',4'-quinone is a significant metabolite of the chemotherapeutic agent etoposide, which is widely used in cancer treatment. This compound is characterized by its quinone structure, which plays a crucial role in its biological activity and mechanism of action. Etoposide itself is derived from podophyllotoxin and functions primarily as a topoisomerase II inhibitor, disrupting DNA replication and leading to cell death in rapidly dividing cancer cells. The conversion of etoposide to its quinone form enhances its reactivity and biological effects, making it an important subject of study in cancer pharmacology .

That are pivotal to its biological activity:

  • Oxidation: Etoposide can be oxidized to form etoposide quinone through the action of cytochrome P450 enzymes, which facilitate the conversion of the parent drug into more reactive species .
  • Nucleophilic Reactions: The quinone can react with nucleophiles such as amines and thiols, leading to products formed via transamination and reductive amination pathways . These reactions can alter the pharmacological profile of etoposide by modifying its interaction with cellular targets.
  • Redox Cycling: The compound can participate in redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and DNA damage in cells .

Etoposide 3',4'-quinone exhibits enhanced biological activity compared to its parent compound. It acts as a potent topoisomerase II poison, inducing double-stranded DNA breaks at a significantly higher rate than etoposide itself. Studies have shown that etoposide quinone is approximately five times more effective at promoting enzyme-mediated DNA cleavage . This increased potency is attributed to the compound's ability to form covalent bonds with the enzyme, leading to persistent inhibition and cellular apoptosis.

The synthesis of etoposide 3',4'-quinone typically involves the following steps:

  • Starting Material: Etoposide is used as the starting material, which is subjected to oxidative conditions.
  • Oxidative Conversion: The oxidation process can be achieved using various oxidizing agents or through enzymatic pathways involving cytochrome P450 enzymes .
  • Isolation and Purification: The resulting quinone is then isolated and purified using techniques such as chromatography.

For example, one method involves refluxing etoposide in the presence of zinc acetate under controlled conditions to facilitate the formation of the quinone derivative .

Etoposide 3',4'-quinone has several applications in research and medicine:

  • Cancer Research: Due to its potent activity against topoisomerase II, it is studied for its potential use in developing new cancer therapies.
  • Mechanistic Studies: Researchers investigate its role in inducing oxidative stress and DNA damage, contributing to our understanding of cancer cell biology .
  • Drug Development: Understanding the reactivity and biological effects of etoposide quinone can inform the design of novel anticancer agents with improved efficacy and reduced side effects.

Interaction studies involving etoposide 3',4'-quinone focus on its reactivity with various biomolecules:

  • Protein Interactions: The compound can form covalent adducts with proteins, particularly those involved in DNA repair, which may influence their function and contribute to cytotoxicity .
  • Reactive Oxygen Species Generation: Its ability to generate ROS has been linked to both therapeutic effects and adverse side effects associated with etoposide treatment .

These interactions underscore the importance of understanding both the beneficial and detrimental effects of this compound in clinical settings.

Etoposide 3',4'-quinone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
EtoposidePodophyllotoxin DerivativeTopoisomerase II inhibitorParent compound; less reactive than quinone
DoxorubicinAnthracyclineIntercalates DNA; inhibits topoisomerase IIKnown for cardiotoxicity
TeniposidePodophyllotoxin DerivativeTopoisomerase II inhibitorSimilar mechanism but different side effect profile
CamptothecinAlkaloidTopoisomerase I inhibitorDifferent target enzyme; used for solid tumors
MitoxantroneAnthraquinoneIntercalates DNA; inhibits topoisomerase IIUnique structure; also used for prostate cancer

Etoposide 3',4'-quinone's unique reactivity due to its quinone structure distinguishes it from these similar compounds, particularly regarding its enhanced ability to induce DNA damage through redox cycling and covalent interactions with proteins.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

572.15299094 g/mol

Monoisotopic Mass

572.15299094 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-04-14

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